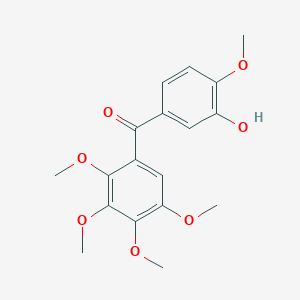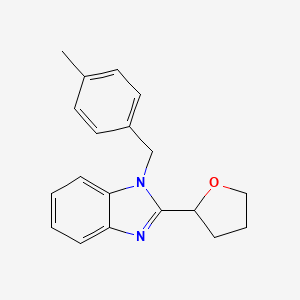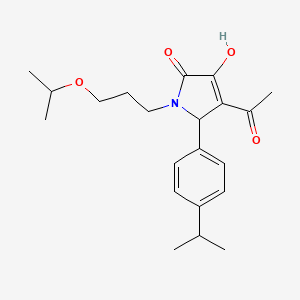![molecular formula C20H20N4O4S B11049768 3-methyl-2-oxo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B11049768.png)
3-methyl-2-oxo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-metil-2-oxo-N-{4-[2-(propan-2-il)-1H-imidazol-1-il]fenil}-2,3-dihidro-1,3-benzoxazol-5-sulfonamida es un compuesto orgánico complejo que pertenece a la clase de derivados de benzoxazol. Este compuesto se caracteriza por la presencia de un anillo de benzoxazol, una porción de imidazol y un grupo sulfonamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-metil-2-oxo-N-{4-[2-(propan-2-il)-1H-imidazol-1-il]fenil}-2,3-dihidro-1,3-benzoxazol-5-sulfonamida típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo de Benzoxazol: El anillo de benzoxazol se puede sintetizar mediante la ciclización de 2-aminofenol con un derivado de ácido carboxílico adecuado bajo condiciones ácidas o básicas.
Introducción de la Porción de Imidazol: El anillo de imidazol se puede introducir a través de una reacción de condensación entre un aldehído y una amina, seguida de ciclización.
Formación de Sulfonamida: El grupo sulfonamida se puede introducir haciendo reaccionar el derivado de benzoxazol con un cloruro de sulfonilo en presencia de una base.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de sistemas catalíticos avanzados, reactores de flujo continuo y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-metil-2-oxo-N-{4-[2-(propan-2-il)-1H-imidazol-1-il]fenil}-2,3-dihidro-1,3-benzoxazol-5-sulfonamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrófila, dependiendo de los grupos funcionales presentes.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en ácido acético, permanganato de potasio en agua.
Reducción: Borohidruro de sodio en metanol, hidruro de litio y aluminio en éter.
Sustitución: Agentes halogenantes como N-bromosuccinimida, nucleófilos como aminas o tioles.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite explorar nuevas reacciones químicas y vías.
Biología
En la investigación biológica, este compuesto ha mostrado potencial como inhibidor enzimático, particularmente apuntando a enzimas involucradas en las vías metabólicas. Su capacidad para interactuar con macromoléculas biológicas lo convierte en una herramienta valiosa para estudiar procesos bioquímicos.
Medicina
En química medicinal, 3-metil-2-oxo-N-{4-[2-(propan-2-il)-1H-imidazol-1-il]fenil}-2,3-dihidro-1,3-benzoxazol-5-sulfonamida se ha investigado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias, antimicrobianas y anticancerígenas.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 3-metil-2-oxo-N-{4-[2-(propan-2-il)-1H-imidazol-1-il]fenil}-2,3-dihidro-1,3-benzoxazol-5-sulfonamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. La porción de imidazol puede unirse a iones metálicos en el sitio activo de las enzimas, inhibiendo su actividad. El grupo sulfonamida puede interactuar con residuos de aminoácidos, mejorando aún más sus efectos inhibitorios. Estas interacciones interrumpen las vías bioquímicas normales, lo que lleva a los efectos terapéuticos o biológicos deseados.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-oxo-N-{4-[2-(propan-2-il)-1H-imidazol-1-il]fenil}-2,3-dihidro-1,3-benzoxazol-5-sulfonamida
- 3-metil-2-oxo-N-{4-[2-(etil)-1H-imidazol-1-il]fenil}-2,3-dihidro-1,3-benzoxazol-5-sulfonamida
- 3-metil-2-oxo-N-{4-[2-(propan-2-il)-1H-imidazol-1-il]fenil}-2,3-dihidro-1,3-benzoxazol-6-sulfonamida
Singularidad
La singularidad de 3-metil-2-oxo-N-{4-[2-(propan-2-il)-1H-imidazol-1-il]fenil}-2,3-dihidro-1,3-benzoxazol-5-sulfonamida radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia de los grupos imidazol y sulfonamida permite interacciones versátiles con diversos objetivos moleculares, lo que lo convierte en un compuesto valioso en investigación y aplicaciones industriales.
Propiedades
Fórmula molecular |
C20H20N4O4S |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
3-methyl-2-oxo-N-[4-(2-propan-2-ylimidazol-1-yl)phenyl]-1,3-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C20H20N4O4S/c1-13(2)19-21-10-11-24(19)15-6-4-14(5-7-15)22-29(26,27)16-8-9-18-17(12-16)23(3)20(25)28-18/h4-13,22H,1-3H3 |
Clave InChI |
PHYANBMSYDROKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=CN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E)-8-methoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049687.png)
![6-(4-Chloro-2-fluorophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049693.png)

![(1E)-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(thiophen-2-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049708.png)

![diethyl (2E)-2-[(2,3-dimethyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11049730.png)
![Hydrosulfide, [4-(2,3-dihydro-1H-inden-1-yl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]-](/img/structure/B11049736.png)
![3-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049739.png)
![4-(3-ethoxy-4-methoxyphenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11049747.png)
![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide](/img/structure/B11049757.png)
![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B11049763.png)
![4',4',6',8'-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4'H-spiro[pyrimidine-4,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11049766.png)


